molecular formula C12H15NO2 B13674124 Ethyl 5,6,7,8-tetrahydroquinoline-7-carboxylate

Ethyl 5,6,7,8-tetrahydroquinoline-7-carboxylate

Cat. No.: B13674124
M. Wt: 205.25 g/mol
InChI Key: KIPWBHPBRUFFMI-UHFFFAOYSA-N
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Description

Ethyl 5,6,7,8-tetrahydroquinoline-7-carboxylate is an organic compound with the molecular formula C12H15NO2. It belongs to the class of tetrahydroquinolines, which are derivatives of quinoline.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 5,6,7,8-tetrahydroquinoline-7-carboxylate can be synthesized through several methods. One common approach involves the condensation of appropriate precursors followed by cyclization. For instance, the reaction of ethyl acetoacetate with aniline in the presence of a catalyst can yield the desired tetrahydroquinoline derivative .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, recrystallization, and purification through chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5,6,7,8-tetrahydroquinoline-7-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives, while substitution can introduce various functional groups onto the quinoline ring .

Scientific Research Applications

Ethyl 5,6,7,8-tetrahydroquinoline-7-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 5,6,7,8-tetrahydroquinoline-7-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-oxo-5,6,7,8-tetrahydroquinoline-2-carboxylate
  • Ethyl 5,6,7,8-tetrahydroquinoline-8-carboxylate
  • 5,6,7,8-Tetrahydroquinoline-3-carboxylic acid

Uniqueness

Ethyl 5,6,7,8-tetrahydroquinoline-7-carboxylate is unique due to its specific structural features and the position of the carboxylate group. This structural uniqueness can influence its reactivity and the types of interactions it can participate in, making it distinct from other similar compounds .

Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

ethyl 5,6,7,8-tetrahydroquinoline-7-carboxylate

InChI

InChI=1S/C12H15NO2/c1-2-15-12(14)10-6-5-9-4-3-7-13-11(9)8-10/h3-4,7,10H,2,5-6,8H2,1H3

InChI Key

KIPWBHPBRUFFMI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCC2=C(C1)N=CC=C2

Origin of Product

United States

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